molecular formula C17H16O B12583150 1(2H)-Naphthalenone, 3,4-dihydro-2-(2-methylphenyl)- CAS No. 478866-36-3

1(2H)-Naphthalenone, 3,4-dihydro-2-(2-methylphenyl)-

Cat. No.: B12583150
CAS No.: 478866-36-3
M. Wt: 236.31 g/mol
InChI Key: WNSFFHCCTISGBF-UHFFFAOYSA-N
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Description

1(2H)-Naphthalenone, 3,4-dihydro-2-(2-methylphenyl)- is an organic compound belonging to the class of naphthalenones This compound is characterized by a naphthalene ring system with a ketone group at the 1-position and a 2-methylphenyl substituent at the 2-position

Preparation Methods

The synthesis of 1(2H)-Naphthalenone, 3,4-dihydro-2-(2-methylphenyl)- can be achieved through several synthetic routes. One common method involves the condensation of 2-methylbenzaldehyde with 1-tetralone under acidic conditions, followed by cyclization and oxidation steps. The reaction conditions typically involve the use of strong acids such as sulfuric acid or hydrochloric acid, and the process may require elevated temperatures to facilitate the cyclization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1(2H)-Naphthalenone, 3,4-dihydro-2-(2-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various substituents. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields naphthoquinones, while reduction produces alcohols.

Scientific Research Applications

1(2H)-Naphthalenone, 3,4-dihydro-2-(2-methylphenyl)- has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

    Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its structural features make it a potential candidate for the development of bioactive molecules.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications. It could be investigated for its effects on various biological targets and pathways.

    Industry: In the industrial sector, this compound may be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1(2H)-Naphthalenone, 3,4-dihydro-2-(2-methylphenyl)- exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

1(2H)-Naphthalenone, 3,4-dihydro-2-(2-methylphenyl)- can be compared with other similar compounds, such as:

    1(2H)-Naphthalenone, 3,4-dihydro-2-phenyl-: This compound lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.

    1(2H)-Naphthalenone, 3,4-dihydro-2-(4-methylphenyl)-: The position of the methyl group on the phenyl ring is different, potentially leading to variations in chemical behavior and applications.

    1(2H)-Naphthalenone, 3,4-dihydro-2-(2-methoxyphenyl)-: The presence of a methoxy group instead of a methyl group can significantly alter the compound’s properties and interactions.

Properties

CAS No.

478866-36-3

Molecular Formula

C17H16O

Molecular Weight

236.31 g/mol

IUPAC Name

2-(2-methylphenyl)-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C17H16O/c1-12-6-2-4-8-14(12)16-11-10-13-7-3-5-9-15(13)17(16)18/h2-9,16H,10-11H2,1H3

InChI Key

WNSFFHCCTISGBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CCC3=CC=CC=C3C2=O

Origin of Product

United States

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